N-[(4-chlorophenyl)methyl]-4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide
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Overview
Description
N-[(4-chlorophenyl)methyl]-4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide is a synthetic compound that belongs to the class of piperidine carboxamides This compound is characterized by the presence of a 4-chlorophenyl group, a 5-ethyl-1,3,4-thiadiazol-2-yl group, and a piperidine-1-carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-chlorophenyl)methyl]-4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide typically involves multiple steps:
Formation of the 1,3,4-thiadiazole ring: This can be achieved by reacting appropriate hydrazine derivatives with carbon disulfide in the presence of a base, followed by cyclization.
Introduction of the 4-chlorophenyl group: This step involves the reaction of 4-chlorobenzyl chloride with the thiadiazole derivative under basic conditions.
Formation of the piperidine ring: The piperidine ring can be synthesized through a series of cyclization reactions involving appropriate amine precursors.
Coupling of the piperidine and thiadiazole moieties: This final step involves the coupling of the piperidine derivative with the thiadiazole derivative using suitable coupling agents such as carbodiimides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[(4-chlorophenyl)methyl]-4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride, and anhydrous conditions.
Substitution: Amines, thiols, polar solvents like dimethylformamide, and mild heating.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
N-[(4-chlorophenyl)methyl]-4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active agent, particularly in the development of new drugs targeting neurological disorders.
Biological Research: The compound is used in studies investigating its effects on various biological pathways and its potential as a therapeutic agent.
Industrial Applications: It is explored for its use in the synthesis of other complex organic molecules and as a building block in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-[(4-chlorophenyl)methyl]-4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide involves its interaction with specific molecular targets in the body. It is believed to modulate the activity of certain enzymes and receptors, leading to alterations in cellular signaling pathways. The exact molecular targets and pathways involved are still under investigation, but it is hypothesized that the compound may affect neurotransmitter systems in the brain.
Comparison with Similar Compounds
Similar Compounds
- N-[(4-chlorophenyl)methyl]-4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide
- N-[(4-chlorophenyl)methyl]-4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidine-1-carboxylate
- N-[(4-bromophenyl)methyl]-4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide
Uniqueness
N-[(4-chlorophenyl)methyl]-4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The presence of the 4-chlorophenyl group and the 5-ethyl-1,3,4-thiadiazol-2-yl moiety contributes to its potential pharmacological activity and its ability to interact with specific molecular targets.
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN4OS/c1-2-15-20-21-16(24-15)13-7-9-22(10-8-13)17(23)19-11-12-3-5-14(18)6-4-12/h3-6,13H,2,7-11H2,1H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUBLHNBERHHCOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)C2CCN(CC2)C(=O)NCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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